(Dimethyl-1,2-oxazol-4-yl)methanesulfonyl fluoride
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Overview
Description
(Dimethyl-1,2-oxazol-4-yl)methanesulfonyl fluoride is a chemical compound with the molecular formula C₆H₈FNO₃S and a molecular weight of 193.20 g/mol . This compound is primarily used for research purposes and is known for its unique structural properties, which include a sulfonyl fluoride group attached to an oxazole ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethyl-1,2-oxazol-4-yl)methanesulfonyl fluoride typically involves the reaction of dimethyl oxazole with methanesulfonyl fluoride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(Dimethyl-1,2-oxazol-4-yl)methanesulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfonic Acids: Formed from oxidation reactions.
Sulfides: Formed from reduction reactions.
Scientific Research Applications
(Dimethyl-1,2-oxazol-4-yl)methanesulfonyl fluoride has several applications in scientific research:
Mechanism of Action
The mechanism of action of (Dimethyl-1,2-oxazol-4-yl)methanesulfonyl fluoride involves the interaction of the sulfonyl fluoride group with nucleophilic sites on target molecules . This interaction can lead to the formation of covalent bonds, thereby modifying the activity of the target molecule. The compound is known to inhibit enzymes by reacting with serine residues in the active site, leading to enzyme inactivation .
Comparison with Similar Compounds
Similar Compounds
Methanesulfonyl Fluoride: Similar in structure but lacks the oxazole ring.
Dimethyl Oxazole: Contains the oxazole ring but lacks the sulfonyl fluoride group.
Sulfonyl Fluorides: A broader class of compounds that share the sulfonyl fluoride functional group.
Uniqueness
(Dimethyl-1,2-oxazol-4-yl)methanesulfonyl fluoride is unique due to the combination of the oxazole ring and the sulfonyl fluoride group, which imparts distinct chemical reactivity and biological activity . This combination makes it a valuable tool in research and potential therapeutic applications .
Properties
Molecular Formula |
C6H8FNO3S |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
(3,5-dimethyl-1,2-oxazol-4-yl)methanesulfonyl fluoride |
InChI |
InChI=1S/C6H8FNO3S/c1-4-6(3-12(7,9)10)5(2)11-8-4/h3H2,1-2H3 |
InChI Key |
VPBNOLFPFLCKIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)C)CS(=O)(=O)F |
Origin of Product |
United States |
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